![molecular formula C9H9F3N2O B14586794 (1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide CAS No. 61295-62-3](/img/structure/B14586794.png)
(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroformate to yield the desired ethanimidamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Hydroxy-N’-[4-(trifluoromethyl)phenyl]ethanimidamide: Similar structure but with the trifluoromethyl group in the para position.
(1E)-N-Hydroxy-N’-[3-(difluoromethyl)phenyl]ethanimidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]propanimidamide: Similar structure but with a propanimidamide moiety instead of ethanimidamide.
Uniqueness
The uniqueness of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanimidamide moiety provides specific reactivity and binding characteristics. These features make the compound particularly valuable in various scientific research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61295-62-3 |
|---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c1-6(14-15)13-8-4-2-3-7(5-8)9(10,11)12/h2-5,15H,1H3,(H,13,14) |
InChI Key |
YVRKZRPVWAHMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


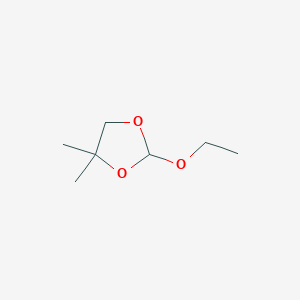
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
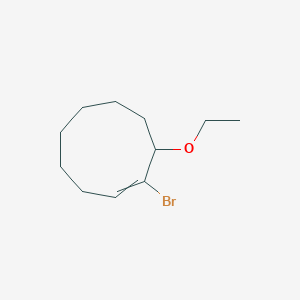
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
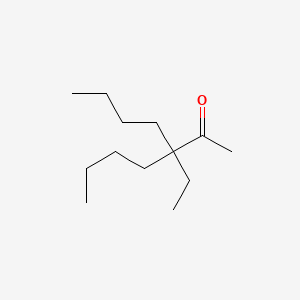
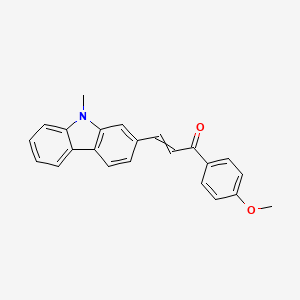

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
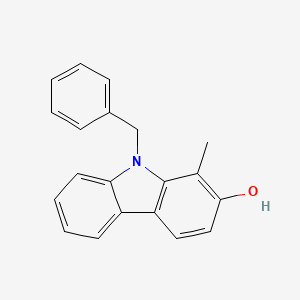
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
